molecular formula C15H19BF3NO3 B13722992 N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide

Cat. No.: B13722992
M. Wt: 329.12 g/mol
InChI Key: LJGVAGCAZUHTOJ-UHFFFAOYSA-N
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Description

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide is an organic compound with a complex structure that includes a boronic ester and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the borylation of an appropriate precursor using a palladium catalyst to form the boronic ester . This is followed by the coupling of the boronic ester with a trifluoromethylbenzamide derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form different functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the trifluoromethyl group.

    Substitution: Conditions for substitution reactions may include the use of bases or acids to activate the boronic ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield boronic acids, while reduction of the trifluoromethyl group can produce various functionalized benzamides.

Scientific Research Applications

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide is unique due to the combination of the boronic ester and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C15H19BF3NO3

Molecular Weight

329.12 g/mol

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H19BF3NO3/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(12(21)20-5)8-10(11)15(17,18)19/h6-8H,1-5H3,(H,20,21)

InChI Key

LJGVAGCAZUHTOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)C(F)(F)F

Origin of Product

United States

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